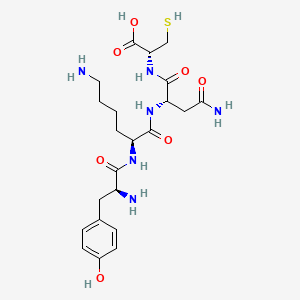

L-Tyrosyl-L-lysyl-L-asparaginyl-L-cysteine

Description

Properties

CAS No. |

918661-75-3 |

|---|---|

Molecular Formula |

C22H34N6O7S |

Molecular Weight |

526.6 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C22H34N6O7S/c23-8-2-1-3-15(26-19(31)14(24)9-12-4-6-13(29)7-5-12)20(32)27-16(10-18(25)30)21(33)28-17(11-36)22(34)35/h4-7,14-17,29,36H,1-3,8-11,23-24H2,(H2,25,30)(H,26,31)(H,27,32)(H,28,33)(H,34,35)/t14-,15-,16-,17-/m0/s1 |

InChI Key |

CTHNTQKWBVHLQT-QAETUUGQSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)O)N)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)O)N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for L Tyrosyl L Lysyl L Asparaginyl L Cysteine and Analogs

Strategic Protecting Group Selection for Multifunctional Amino Acids

The success of synthesizing a complex peptide like L-Tyrosyl-L-lysyl-L-asparaginyl-L-cysteine hinges on the selection of an appropriate protecting group strategy. nih.gov The goal is to mask the reactive side chains of the amino acid residues temporarily, allowing for the sequential and controlled formation of peptide bonds. nih.gov An ideal protection scheme is "orthogonal," meaning that each class of protecting group can be removed under specific conditions without affecting the others. iris-biotech.depeptide.com

Orthogonal Protection Schemes for Tyrosine, Lysine (B10760008), Asparagine, and Cysteine Side Chains

For the tetrapeptide , a common and effective orthogonal strategy is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, primarily used in solid-phase peptide synthesis (SPPS). luxembourg-bio.comresearchgate.net

Tyrosine (Tyr): The hydroxyl group of tyrosine is typically protected with a tert-butyl (tBu) ether. The tBu group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin. iris-biotech.de

Lysine (Lys): The ε-amino group of lysine requires a robust protecting group to prevent it from reacting with the activated carboxyl groups of incoming amino acids. The tert-butoxycarbonyl (Boc) group is a standard choice in Fmoc-based synthesis. peptide.comyoutube.com Like the tBu group, Boc is stable to piperidine (B6355638) but is removed with TFA. peptide.com For more complex syntheses requiring on-resin side-chain modification, other protecting groups like Mtt (methyltrityl) or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) can be employed, as they can be removed under mildly acidic or hydrazinolytic conditions, respectively, leaving the Boc and tBu groups intact. iris-biotech.desigmaaldrich.com

Asparagine (Asn): The side-chain amide of asparagine can undergo dehydration to a nitrile or participate in aspartimide formation, especially during activation and coupling steps. tandfonline.com To prevent these side reactions, the trityl (Trt) group is a widely used protecting group for the asparagine side chain. luxembourg-bio.com The bulky Trt group provides steric hindrance and is cleaved under the final acidic conditions (TFA).

Cysteine (Cys): The thiol group of cysteine is highly nucleophilic and prone to oxidation, forming disulfide bonds. A variety of protecting groups are available for cysteine. The trityl (Trt) group is a common choice due to its stability and removal under acidic conditions. Another frequently used group is acetamidomethyl (Acm), which is stable to both Fmoc deprotection and final TFA cleavage, allowing for selective deprotection and subsequent disulfide bond formation if desired. For standard linear synthesis, the S-tert-butylthio (S-t-Buthio) group is also an option. peptide.com

Table 1: Orthogonal Protecting Groups for the Side Chains in Fmoc/tBu Synthesis of this compound

| Amino Acid | Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Tyrosine | Phenolic Hydroxyl | tert-butyl | tBu | Strong acid (e.g., TFA) |

| Lysine | ε-Amino | tert-butoxycarbonyl | Boc | Strong acid (e.g., TFA) |

| Asparagine | Side-chain Amide | Trityl | Trt | Strong acid (e.g., TFA) |

| Cysteine | Thiol | Trityl | Trt | Strong acid (e.g., TFA) |

N-Terminal and C-Terminal Protecting Group Considerations

In addition to side-chain protection, the α-amino group of the growing peptide chain and the C-terminal carboxyl group of the first amino acid must be appropriately managed. nih.gov

N-Terminal Protection: In the Fmoc/tBu strategy, the 9-fluorenylmethoxycarbonyl (Fmoc) group is used for the temporary protection of the α-amino group of each amino acid to be added. luxembourg-bio.comyoutube.com The Fmoc group is base-labile and is typically removed with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) before the next coupling step. iris-biotech.deyoutube.com This allows for the sequential elongation of the peptide chain from the C-terminus to the N-terminus.

C-Terminal Protection: In solid-phase synthesis, the C-terminal amino acid (cysteine in this case) is anchored to a solid support, which serves as the C-terminal protecting group. peptide.com The choice of resin and linker determines the conditions required for the final cleavage of the completed peptide. For example, a Wang resin will release the peptide with a C-terminal carboxylic acid upon treatment with TFA. In solution-phase synthesis, the C-terminus is typically protected as an ester, such as a methyl (Me) or benzyl (B1604629) (Bzl) ester. sci-hub.se These groups must be stable throughout the synthesis and selectively removable at the end. sci-hub.se

Peptide Bond Formation Techniques for Complex Sequences

The formation of the peptide (amide) bond between two amino acids requires the activation of the carboxylic acid moiety of one amino acid to make it susceptible to nucleophilic attack by the amino group of the other. nih.gov

Solution-Phase Coupling Strategies (e.g., Mixed Anhydride (B1165640) Methods, Activated Esters)

While less common for long peptides, solution-phase synthesis offers advantages for the large-scale production of shorter peptides like the target tetrapeptide. sci-hub.se

Mixed Anhydride Methods: This technique involves the reaction of an N-protected amino acid with a chloroformate, such as isobutyl chloroformate (IBCF), in the presence of a base (e.g., N-methylmorpholine, NMM) to form a mixed anhydride. nih.gov This anhydride is highly reactive and readily couples with the free amino group of another amino acid or peptide ester. nih.gov This method is rapid and efficient, though care must be taken to control the temperature to minimize side reactions. ekb.eg

Activated Esters: Another well-established method involves the conversion of the carboxylic acid into an "activated ester" that is more susceptible to aminolysis. Common activating agents include 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives, often used in conjunction with a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). nih.gov The in situ formation of the HOBt ester enhances coupling efficiency and suppresses racemization.

Table 2: Comparison of Solution-Phase Coupling Strategies

| Coupling Strategy | Activating Agent(s) | Key Advantages | Potential Considerations |

| Mixed Anhydride | Isobutyl chloroformate (IBCF), N-methylmorpholine (NMM) | Fast reaction times, easy removal of by-products. nih.gov | Requires low temperatures to minimize racemization and side reactions. ekb.eg |

| Activated Esters (Carbodiimide/Additive) | DCC or DIC with HOBt or Oxyma | High coupling efficiency, effective suppression of racemization. nih.gov | Formation of insoluble dicyclohexylurea (DCU) byproduct with DCC. |

Solid-Phase Peptide Synthesis (SPPS) Principles and Optimization

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, is the most common method for synthesizing peptides in a laboratory setting. luxembourg-bio.com The peptide is assembled on a solid support (resin), which simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing. peptide.comluxembourg-bio.com

For a "difficult sequence" like this compound, which contains bulky and potentially aggregating residues, optimization of SPPS protocols is crucial. researchgate.netnih.gov Aggregation of the growing peptide chain on the resin can hinder reagent access, leading to incomplete deprotection and coupling steps, and ultimately, low purity of the final product. nih.gov

Strategies to overcome these challenges include:

Microwave-Assisted SPPS: The use of microwave energy can accelerate both the coupling and deprotection steps, reducing reaction times and potentially improving the synthesis of difficult sequences. researchgate.net

Chaotropic Agents: Incorporating chaotropic salts or using solvents that disrupt hydrogen bonds can help to break up peptide aggregates on the resin. researchgate.net

Modified Protecting Groups: The use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on specific residues can disrupt interchain hydrogen bonding and prevent aggregation. nih.gov

Chemoenzymatic Ligation and Related Fragment Coupling Methods

Chemoenzymatic peptide synthesis (CEPS) represents a powerful and "green" alternative that combines the flexibility of chemical synthesis with the high selectivity of enzymes. nih.gov Hydrolase enzymes can be used in reverse to catalyze the formation of peptide bonds in a highly stereoselective and chemoselective manner, often without the need for side-chain protection. nih.gov

Enzymatic Ligation: Enzymes like omniligase-1 can be used to ligate unprotected peptide fragments in aqueous solution. nih.gov For the synthesis of the target tetrapeptide, one could envision synthesizing two dipeptide fragments, such as Boc-Tyr-Lys-OAl and H-Asn-Cys-NH2, and then coupling them using an appropriate ligase. This approach minimizes the number of chemical steps and purification challenges associated with a linear, stepwise synthesis.

Native Chemical Ligation (NCL): A prominent chemical ligation technique, NCL involves the reaction of a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. peptide.com The reaction proceeds via a transthioesterification followed by an S-to-N acyl shift to form a native peptide bond at the ligation site. peptide.com To synthesize this compound using this method, one could prepare a peptide thioester of L-Tyrosyl-L-lysyl-L-asparagine and ligate it with cysteine. This method is particularly powerful for the synthesis of large peptides and proteins. peptide.com

Stereochemical Integrity Preservation during Synthesis

The synthesis of a specific, biologically active tetrapeptide such as this compound demands rigorous control over the stereochemistry at each of the four chiral centers. The preservation of the intended L-configuration for all constituent amino acids is paramount, as the introduction of even minor amounts of the D-enantiomer (epimerization) can lead to diastereomeric impurities that are difficult to separate and can drastically alter or eliminate the peptide's biological function.

Minimizing Racemization at Chiral Centers

Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a significant challenge in peptide synthesis. highfine.com It primarily occurs during the carboxyl group activation step required for peptide bond formation. highfine.comnih.govslideshare.net The activated amino acid intermediate is susceptible to deprotonation at the α-carbon, leading to a loss of stereochemical integrity. slideshare.net Several amino acids are particularly prone to this side reaction, with cysteine and histidine being notable examples. highfine.compeptide.comnih.gov

Several strategies have been developed to mitigate racemization during the synthesis of oligopeptides:

Use of Additives: The most common approach is the introduction of additives to the coupling reaction. Reagents such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) are widely used. highfine.compeptide.com These additives react with the activated amino acid to form active esters that are less prone to racemization than other intermediates, while remaining sufficiently reactive for efficient coupling. highfine.com

Protecting Group Strategy: Conventional solid-phase peptide synthesis (SPPS) often employs 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) protecting groups for the α-amino group. However, the activation of these protected amino acids can generate racemizable intermediates. nih.gov An alternative approach involves using novel protecting groups like the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group. The DNPBS group, attached via an S-N bond, can be removed under mild, nearly neutral conditions, which greatly suppresses racemization compared to the basic (piperidine) or acidic (TFA) conditions required for Fmoc and Boc removal, respectively. nih.gov

Coupling Conditions: The choice of coupling reagents, base, and solvent significantly impacts the degree of racemization.

Preactivation: Avoiding prolonged preactivation times for the amino acid can substantially reduce racemization. For cysteine derivatives, eliminating the preactivation step has been shown to lower racemization levels by a factor of 6 or 7. nih.gov

Base: The strength and steric hindrance of the base used are critical. Stronger bases can more readily abstract the α-proton. Weaker bases, such as 2,4,6-trimethylpyridine (B116444) (TMP, collidine), have been demonstrated to be substantially better at preventing racemization than more commonly used bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). highfine.comnih.gov

Solvent: Racemization is generally faster in highly polar solvents. The use of less polar solvents, such as a mixture of dichloromethane (B109758) and N,N-dimethylformamide (CH₂Cl₂-DMF), can help minimize racemization, although peptide solubility must be considered. slideshare.netnih.gov

| Strategy | Method | Impact on Racemization | Reference |

| Coupling Additives | Addition of HOBt, HOAt, or 6-Cl-HOBt | Suppresses racemization by forming less susceptible active esters. | highfine.compeptide.com |

| Protecting Groups | Use of DNPBS group instead of Fmoc/Boc | Greatly decreases α-C racemization due to mild deprotection conditions. | nih.gov |

| Coupling Protocol | Avoidance of preactivation step for Cysteine | Reduces racemization levels by 6- to 7-fold. | nih.gov |

| Base Selection | Use of weaker base (e.g., TMP instead of DIEA) | Substantially reduces racemization. | nih.gov |

| Solvent Choice | Use of less polar solvents (e.g., CH₂Cl₂-DMF) | Reduces racemization rates. | nih.gov |

Stereoselective Approaches in Peptide Synthesis (e.g., L-Cysteine influence)

Beyond simply minimizing racemization, certain synthetic strategies can actively promote the desired stereochemical outcome. The unique properties of specific amino acids, such as L-cysteine, can be harnessed to influence the stereoselectivity of peptide bond formation.

For the controlled, stepwise synthesis of peptides containing cysteine, specific coupling methods have been optimized for "safe incorporation" with minimal epimerization (<1% per step). nih.gov These protocols leverage a combination of the strategies mentioned previously. For example, using coupling reagents like (benzotriazolyloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in combination with HOBt and the weak base TMP in a CH₂Cl₂-DMF solvent system, without a preactivation step, has proven highly effective. nih.gov The unique reactivity of cysteine's thiol group is also exploited in various modification and cyclization strategies, which are designed to be highly selective and preserve the native stereochemistry at the α-carbon. nih.goved.ac.uk

Purification and Homogeneity Assessment in Oligopeptide Synthesis

Following synthesis, the crude peptide product is a heterogeneous mixture containing the desired full-length peptide alongside impurities such as truncated sequences, deletion sequences, and peptides with remnant protecting groups. altabioscience.comcreative-proteomics.com Therefore, rigorous purification and subsequent analysis are required to ensure the final product is a single, well-defined chemical entity.

Methodologies for Analytical Purity Determination

The primary method for assessing the purity of a synthetic peptide is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . altabioscience.comresearchgate.netpepdd.com

Principle: In RP-HPLC, the crude peptide mixture is passed through a column containing a non-polar stationary phase (typically C18). A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the components. researchgate.net Peptides are separated based on their hydrophobicity.

Detection: The column effluent is monitored by a UV detector at a wavelength of 210-220 nm, which detects the amide bonds present in all peptides. researchgate.netpepdd.com

Quantification: The purity is calculated as the ratio of the area of the main peak (the desired product) to the total area of all peaks in the resulting chromatogram. creative-proteomics.comresearchgate.net

To confirm that the major peak is indeed the target peptide, Mass Spectrometry (MS) is used in conjunction with HPLC (LC-MS or UPLC-MS). jpt.combiosynth.com MS provides an accurate measurement of the molecular weight of the peptide, confirming its identity and helping to characterize impurities. creative-proteomics.combiosynth.com

For determining the exact amount of peptide in the final lyophilized powder, which invariably contains water and counter-ions like trifluoroacetic acid (TFA), Amino Acid Analysis (AAA) is the gold standard. altabioscience.combiosynth.com This technique involves the complete acid hydrolysis of the peptide into its constituent amino acids, which are then separated and quantified. altabioscience.com The sum total provides the net peptide content, typically ranging from 70-90%. altabioscience.com

| Analytical Technique | Purpose | Information Obtained | Reference |

| RP-HPLC | Purity Assessment & Purification | Percentage purity based on UV chromatogram peak area. | altabioscience.comresearchgate.netpepdd.com |

| Mass Spectrometry (MS) | Identity Confirmation | Molecular weight of the target peptide and impurities. | creative-proteomics.comjpt.combiosynth.com |

| Amino Acid Analysis (AAA) | Content Quantification | Net peptide content, amino acid composition and ratio. | altabioscience.combiosynth.com |

Techniques for Optical Purity Verification

Verifying the optical purity, or enantiomeric purity, is a critical quality control step to ensure that racemization has been successfully suppressed during synthesis. This analysis confirms that each amino acid residue within the peptide sequence possesses the correct stereochemistry.

A highly accurate and widely used method involves Gas Chromatography-Mass Spectrometry (GC-MS) of derivatized amino acids. semanticscholar.orgcat-online.com

Hydrolysis in Deuterated Acid: The peptide is first hydrolyzed into its constituent amino acids using a deuterated acid solution, such as 6N deuterium (B1214612) chloride in deuterium oxide (DCl/D₂O). biosynth.comcat-online.com

Deuterium Labeling: During this hydrolysis, any racemization that occurs is accompanied by the exchange of the α-proton for a deuterium atom. Therefore, any D-amino acid formed during the hydrolysis step will be labeled with deuterium, while any D-amino acid that was already present in the synthetic peptide will remain unlabeled. biosynth.comsemanticscholar.org

Derivatization and Separation: The amino acids are then derivatized and separated on a chiral GC column. cat-online.com

MS Detection: Mass spectrometry is used to determine the relative amounts of the unlabeled D- and L-amino acids. This allows for the unambiguous quantification of the original racemate content in the peptide, correcting for any artifacts from the analytical procedure itself. semanticscholar.orgcat-online.com This method can typically detect the unnatural enantiomer down to a level of 0.1%. cat-online.com

Other advanced techniques for verifying optical purity include:

Chiral Capillary Electrophoresis: This method can separate all possible optical isomers of a peptide in a single run using a chiral selector in the running buffer. nih.gov

Chiral HPLC-MS/MS: This approach involves hydrolyzing the peptide and derivatizing the resulting amino acids with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). researchgate.net The resulting diastereomers can be separated by standard RP-HPLC and quantified with high sensitivity using tandem mass spectrometry (MS/MS). researchgate.net

Structural Elucidation and Conformational Dynamics of L Tyrosyl L Lysyl L Asparaginyl L Cysteine

Theoretical Conformational Space Exploration

The conformational landscape of a peptide is vast, comprising a multitude of potential three-dimensional arrangements. Theoretical methods are indispensable for navigating this complex energy surface to identify stable, low-energy conformations.

Ab Initio and Density Functional Theory (DFT) Studies of Peptide Conformation

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to study the conformational preferences of peptides from first principles, without reliance on empirical data. acs.orgacs.org These methods provide detailed information about the electronic structure and energetics of different conformations, which is crucial for understanding the interplay of forces that govern peptide folding.

For tetrapeptides, ab initio calculations can benchmark the accuracy of more computationally efficient molecular mechanics force fields. acs.org For instance, correlated ab initio methods have been successfully used to determine the relative energetics of various conformations of the alanine (B10760859) tetrapeptide, providing a standard for comparison. acs.org DFT studies, often in conjunction with continuum solvent models, can elucidate the influence of the solvent environment on conformational stability. researchgate.net These studies have shown that the potential energy surface of a peptide can be significantly altered in aqueous solution, with a general broadening of low-energy regions. researchgate.net

The investigation of dipeptide models, such as those for serine and alanine, using DFT can reveal migration patterns between different conformations (e.g., βL, γD, γL), indicating which residue conformations contribute most to the stability of the peptide backbone. nih.gov Such studies highlight the importance of intramolecular hydrogen bonding in stabilizing specific structures, like β-turns. nih.gov

Table 1: Key Findings from Ab Initio and DFT Studies on Peptides

| Computational Method | Key Finding | Reference |

|---|---|---|

| Correlated ab initio | Provided benchmark relative energetics for tetrapeptide conformations. | acs.org |

| DFT with PCM | Showed significant modification of the potential energy surface in aqueous solution. | researchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Ensembles

While ab initio and DFT methods are excellent for studying static structures, Molecular Dynamics (MD) simulations offer a window into the dynamic nature of peptides. nih.govnih.gov MD simulations model the movements of atoms over time, providing a detailed view of the conformational ensemble a peptide samples in solution. nih.gov These simulations are crucial for understanding the flexibility of peptides and the transitions between different conformational states. mdpi.commdpi.com

Replica exchange molecular dynamics, an enhanced sampling technique, has been used to exhaustively study the structural properties of oligomers, revealing that aggregation can lead to the formation of β-structures. nih.gov For intrinsically disordered proteins and peptides, which lack a stable tertiary structure, MD simulations are essential for characterizing their conformational propensities. nih.govnih.gov These simulations have shown that even in unstructured states, individual amino acids exhibit preferences for particular conformations. nih.gov

Force Field Development and Validation for Oligopeptide Systems

The accuracy of MD simulations is heavily dependent on the quality of the underlying molecular mechanics force field. acs.orgresearchgate.net A force field is a set of parameters that describes the potential energy of a system of atoms. nih.gov The development and validation of force fields for oligopeptides are ongoing areas of research, with a focus on accurately reproducing experimental data and high-level quantum mechanical calculations. nih.govacs.org

Force fields like AMBER, CHARMM, and GROMOS are commonly used for biomolecular simulations. researchgate.net The development of these force fields involves parameterizing the model to reproduce not only structural data but also thermodynamic properties. nih.gov For flexible peptides, a key challenge is to prevent the simulated structures from becoming overly compact and to accurately model the balance between protein-solvent interactions. nih.gov Validation of force fields is often performed by comparing simulation results with experimental data from techniques like NMR spectroscopy. acs.org

Table 2: Common Force Fields for Peptide Simulation

| Force Field Family | Typical Application | Key Feature | Reference |

|---|---|---|---|

| AMBER | Proteins and DNA/RNA | Considered accurate for nucleic acid simulations. | researchgate.net |

| CHARMM | Proteins and Peptides | Considered accurate for protein and peptide simulations. | researchgate.net |

| GROMOS | Biomolecular Systems | A united-atom force field, often used in many MD studies. | researchgate.net |

Side Chain Conformation and Rotamer Preferences

Conformational Analysis of Tyrosine Aromatic Ring

The tyrosine side chain, with its phenolic aromatic ring, can participate in a variety of interactions, including hydrophobic interactions and hydrogen bonding through its hydroxyl group. rsc.org The conformation of the tyrosine side chain is crucial for these interactions. The orientation of the aromatic ring is described by the chi (χ) dihedral angles. Studies on tyrosine-containing peptides have shown that the side chain can adopt different rotameric states, and the preference for a particular rotamer can be influenced by the local backbone conformation and interactions with neighboring residues. researchgate.netacs.org The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to the stability of specific peptide conformations. rsc.org The versatility of tyrosine allows it to play a significant role in the structural transitions of proteins. nih.gov

Lysine (B10760008) Side Chain Flexibility and Preferred Rotamers

The lysine side chain is characterized by its long, flexible aliphatic chain terminating in a primary amino group. This flexibility allows the lysine side chain to adopt a wide range of conformations, enabling it to "snorkel" to the surface of a membrane or interact with various binding partners. nih.gov Despite its flexibility, the lysine side chain does exhibit preferred rotameric states. The analysis of protein structures has shown that certain combinations of side-chain dihedral angles are more frequently observed. nih.gov The positively charged amino group at physiological pH allows lysine to participate in important electrostatic interactions, which can be critical for stabilizing the peptide's structure or for its interaction with other molecules. The conformational plasticity of the lysine side chain is a key feature that allows it to adapt to different chemical environments. mdpi.com

Table 3: Summary of Compound Names

| Compound Name |

|---|

| L-Tyrosyl-L-lysyl-L-asparaginyl-L-cysteine |

| Alanine |

| Serine |

| Glycine (B1666218) |

| Tyrosine |

| Lysine |

| Asparagine |

| Cysteine |

| Phenylalanine |

| Tryptophan |

| Arginine |

| Leucine |

| Valine |

| Ornithine |

| Glutamate |

Asparagine and Cysteine Side Chain Orientations and Influences

The asparagine side chain, with its terminal amide group, is polar and capable of acting as both a hydrogen bond donor and acceptor. libretexts.orgkhanacademy.org This allows it to form stabilizing intramolecular hydrogen bonds with the peptide backbone or other side chains, or to interact with solvent molecules. The orientation of the Asn side chain is largely governed by the torsion angle Χ₂, which is strongly influenced by the local environment and its hydrogen-bonding capacity. expasy.org Studies have shown that asparagine residues are frequently found in turn structures within proteins, suggesting their side chains can facilitate changes in the direction of the polypeptide chain. nih.gov

The cysteine side chain is characterized by its thiol (-SH) group, which is highly reactive. khanacademy.orgwikipedia.org This thiol group can exist in a reduced state or be oxidized to form a disulfide bond (-S-S-) with another cysteine residue. wikipedia.orgresearchgate.net The orientation of the cysteine side chain is crucial for this process. In its reduced form, the thiol group can participate in hydrogen bonding, albeit weaker than that of hydroxyl or amide groups. The conformation of the cysteine side chain, like other residues, tends to adopt staggered conformations to minimize steric hindrance. expasy.orgnih.gov However, the most significant influence of the cysteine side chain lies in its unique ability to form covalent disulfide bridges, a feature discussed in greater detail in subsequent sections. The presence and orientation of both asparagine and cysteine side chains, therefore, introduce key structural constraints and interaction points that shape the conformational landscape of the peptide.

Backbone Conformation and Potential Secondary Structure Motifs

Analysis of Backbone Torsional Angles (e.g., Ramachandran Plot Analysis)

In general, most amino acid residues (excluding glycine and proline) have preferred φ,ψ combinations that fall into specific regions of the Ramachandran plot, corresponding to conformations like α-helices and β-sheets. proteopedia.orgnih.gov For instance, the β-sheet conformation typically corresponds to φ angles around -130° and ψ angles around +140°, while right-handed α-helical structures cluster around φ = -57° and ψ = -47°. proteopedia.org Molecular dynamics simulations of similar short peptides have shown that the backbone dihedrals often populate the extended β-sheet region of the Ramachandran plot. nih.gov

The specific sequence of Tyr-Lys-Asn-Cys will influence the local torsional angles. For example, the bulky aromatic side chain of tyrosine and the long, flexible side chain of lysine can influence the accessible conformational space. Asparagine, as noted previously, is often found in turns, which occupy distinct regions on the Ramachandran plot. nih.gov A detailed computational analysis would be required to generate a specific Ramachandran plot for this tetrapeptide, but the expected distribution would likely show clusters in the β-sheet and turn regions, reflecting the common conformations adopted by short, flexible peptides.

Table 1: Typical Backbone Torsional Angles for Secondary Structures

| Secondary Structure | Typical φ (phi) Angle | Typical ψ (psi) Angle |

|---|---|---|

| Right-handed α-helix | -57° | -47° |

| Parallel β-sheet | -119° | +113° |

| Antiparallel β-sheet | -139° | +135° |

| Type I β-turn (i+1, i+2) | -60°, -90° | -30°, 0° |

| Type II β-turn (i+1, i+2) | -60°, 80° | 120°, 0° |

Investigation of Local Secondary Structural Elements in Short Peptides

Short peptides, such as tetrapeptides, can adopt local, non-regular secondary structures known as turns. nih.govwikipedia.orgnih.gov These structures are crucial as they reverse the direction of the polypeptide chain. nih.govwikipedia.org The most common types of turns are β-turns and γ-turns.

A β-turn involves four amino acid residues (labeled i, i+1, i+2, and i+3) and is often stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide hydrogen of residue i+3. wikipedia.org Given that this compound is a tetrapeptide, it has the potential to form a β-turn encompassing the entire sequence. There are several types of β-turns, with Type I and Type II being the most prevalent, distinguished by the φ and ψ angles of the central two residues (i+1 and i+2). wikipedia.orgwikipedia.org The presence of asparagine at position i+2 (Asn³) is favorable for β-turn formation. nih.gov

A γ-turn is a tighter turn involving three amino acid residues, characterized by a hydrogen bond between the carbonyl of residue i and the amide of residue i+2. Within the Tyr-Lys-Asn-Cys sequence, a γ-turn could potentially form involving residues Tyr-Lys-Asn or Lys-Asn-Cys. The propensity to form these turns depends on the specific amino acid sequence and the surrounding solvent environment. nih.gov The formation of such secondary structure motifs significantly constrains the peptide's conformational flexibility.

Role of Cysteine in Intramolecular Disulfide Bridge Formation

Disulfide Bond Formation and its Impact on Tertiary Structure

The presence of a cysteine residue at the C-terminus of this compound introduces the possibility of forming a disulfide bond. While this tetrapeptide itself contains only one cysteine and thus cannot form an intramolecular disulfide bridge, it can readily form an intermolecular disulfide bond with another molecule of the same peptide, creating a dimeric structure. The formation of a disulfide bond, or S-S bridge, is an oxidation reaction between the thiol groups of two cysteine residues. researchgate.netnih.gov This covalent linkage is a post-translational modification that can be considered part of the primary structure. reddit.com

The introduction of a disulfide bond dramatically impacts the structure and stability of peptides and proteins. monash.eduresearchgate.net By covalently linking two parts of a polypeptide chain (or two separate chains), a disulfide bond severely restricts conformational freedom. acs.org This reduction in the entropy of the unfolded or flexible state provides significant thermodynamic stability to the folded, or more structured, conformation. nih.gov In the case of a dimer formed from two molecules of Tyr-Lys-Asn-Cys, the disulfide bridge would create a larger, more constrained structure. This cyclization (in the context of the combined dimer) can stabilize secondary structures like β-turns and is a common strategy in nature and in peptide drug design to enhance stability and biological activity. acs.org The disulfide bond essentially acts as a "lock," holding the peptide in a more defined three-dimensional shape. monash.edu

Computational Prediction of Disulfide Connectivity

Predicting which cysteine residues in a protein or peptide will form disulfide bonds is a significant challenge in computational biology. nih.govoup.com For the simple case of a dimer of this compound, the connectivity is trivial (the Cys⁴ of one peptide bonds to the Cys⁴ of another). However, in more complex peptides with multiple cysteine residues, predicting the correct pairing (the disulfide connectivity pattern) is crucial for accurate structure prediction. nih.govbenthamdirect.com

Various computational methods have been developed to address this problem. These approaches often use machine learning algorithms, such as support vector machines (SVMs) and neural networks, trained on large datasets of proteins with known disulfide bridges. nih.govnih.govuci.edu The prediction process can be broken down into two main steps: first, predicting the bonding state of each cysteine (i.e., whether it is part of a disulfide bond or remains a free thiol), and second, predicting the connectivity pattern among the bonded cysteines. nih.gov

The algorithms use a variety of sequence- and structure-derived features as input. benthamdirect.com These can include:

Sequence-based features : The distance between cysteines in the primary sequence, the amino acid composition of the peptide, and evolutionary information from multiple sequence alignments. nih.gov

Structure-based features : Predicted secondary structure, solvent accessibility, and the Euclidean distance between cysteine pairs in a modeled 3D structure. nih.govoup.com

Many methods frame the connectivity problem as finding the maximum weight matching in a graph, where cysteines are nodes and the edge weights represent the probability of a bond forming between them. oup.comnih.gov The development of accurate prediction tools is vital, as knowing the disulfide connectivity can dramatically reduce the conformational search space for protein and peptide structure prediction, leading to more accurate models. nih.govbenthamdirect.com

Table 2: Features Used in Computational Disulfide Connectivity Prediction

| Feature Category | Specific Examples | Rationale |

|---|---|---|

| Sequence-Based | Cysteine separation distance, amino acid composition, evolutionary profiles (PSSM) | Utilizes information directly from the primary sequence to infer bonding likelihood. |

| Structure-Based | Predicted secondary structure, solvent accessibility, Cα-Cα distance | Incorporates predicted 3D structural information to assess the spatial feasibility of a bond. |

| Graph-Based | Maximum weight perfect matching, Edmond-Gabow algorithm | Treats the problem as a graph theory challenge to find the most probable overall bonding pattern. oup.comnih.gov |

Intermolecular Interactions and Self Assembly Propensities of the Chemical Compound

Peptide-Surface Adsorption Phenomena

The adsorption of YKNC onto different surfaces is a complex process driven by a combination of interactions involving its constituent amino acid side chains. The specific nature of the surface, whether metallic or mineral, will determine which interactions dominate the adsorption process.

The interaction of the YKNC tetrapeptide with noble metal surfaces like gold and silver is primarily mediated by the cysteine residue. The thiol group (-SH) of cysteine has a strong affinity for these metals and can form a stable covalent thiolate bond (S-Au or S-Ag). rsc.orgacs.org This interaction is a result of the S-H bond cleavage and the subsequent formation of a strong bond between the sulfur atom and the metal surface. acs.org High-resolution X-ray photoelectron spectroscopy (XPS) studies on the interaction of L-cysteine with gold nanoparticles have confirmed the formation of a strong Cys/NP thiolate bond. rsc.orgresearchgate.net

The lysine (B10760008) residue, with its positively charged amino group at neutral pH, can also contribute to the adsorption on metal surfaces, particularly if the surface possesses a negative charge or if the lysine side chain can interact with surface-adsorbed anions. researchgate.netnih.gov The tyrosine and asparagine residues are less likely to be the primary drivers of adsorption on these metal surfaces, but they can influence the orientation and packing of the peptide on the surface through weaker van der Waals and hydrogen bonding interactions.

Recent studies using reactive molecular dynamics simulations have shown that the functionalization of gold nanoparticles with cysteine involves an initial slow physisorption followed by a rapid chemisorption, leading to a variety of binding arrangements. rsc.org The interaction can even cause surface modulations on the gold nanoparticles, such as the formation of adatoms and dislocations, which can further strengthen the cysteine adsorption. rsc.org

Table 1: Key Interactions of YKNC Residues with Metal Surfaces

| Amino Acid Residue | Functional Group | Primary Interaction with Gold/Silver | Interaction Type |

|---|---|---|---|

| Cysteine | Thiol (-SH) | Strong affinity for gold and silver | Covalent (Thiolate bond) |

| Lysine | Amino (-NH3+) | Electrostatic attraction to negatively charged sites | Ionic |

| Tyrosine | Phenol | Weaker, secondary interactions | Van der Waals, π-interactions |

| Asparagine | Carboxamide | Weaker, secondary interactions | Hydrogen bonding |

Interaction with Silicate (B1173343) and Other Mineral Surfaces

The adsorption of YKNC on silicate surfaces, such as silica (B1680970) (SiO2), is largely governed by electrostatic and hydrogen bonding interactions. At neutral pH, silica surfaces are typically anionic due to the deprotonation of silanol (B1196071) groups (Si-OH) to form siloxide groups (Si-O⁻). acs.orgnih.gov Consequently, the positively charged lysine residue of the YKNC peptide is strongly attracted to the anionic silica surface through electrostatic ion pairing. acs.orgnih.govresearchgate.net Studies have shown that lysine-containing peptides interact with silica nanoparticles through various forces at neutral pH. researchgate.net

The combination of strong electrostatic attraction from the lysine residue and a network of hydrogen bonds from the other residues and the peptide backbone leads to a robust adsorption of the YKNC peptide onto silicate surfaces.

Table 2: Driving Forces for YKNC Adsorption on Silicate Surfaces

| Interaction Type | Contributing Residues/Groups | Description |

|---|---|---|

| Electrostatic Attraction | Lysine (-NH3+) | Strong ion pairing between the positively charged lysine side chain and negatively charged siloxide groups (Si-O⁻) on the silica surface. acs.orgnih.govresearchgate.net |

| Hydrogen Bonding | Asparagine, Tyrosine, Peptide Backbone | Formation of hydrogen bonds between peptide's polar groups (amides, hydroxyls) and surface silanol (Si-OH) and siloxide (Si-O⁻) groups. acs.orgnih.gov |

| Van der Waals Forces | All residues | Weaker, non-specific attractive forces contributing to the overall adsorption energy. acs.org |

Non-Covalent Interactions in Peptide Assemblies

The self-assembly of the YKNC tetrapeptide into ordered nanostructures is driven by a concert of non-covalent interactions. The specific arrangement of the amino acid residues allows for the formation of stable supramolecular architectures through hydrogen bonding, electrostatic interactions, and aromatic stacking.

Hydrogen bonds are fundamental to the self-assembly of peptides, providing directionality and stability to the resulting nanostructures. nih.govrsc.org In the YKNC tetrapeptide, the peptide backbone itself can form intermolecular hydrogen bonds, leading to the formation of β-sheet-like structures, a common motif in peptide self-assembly. rsc.orgacs.org

The side chains of asparagine and tyrosine are also significant contributors to the hydrogen bonding network. The primary amide group of the asparagine side chain can act as both a hydrogen bond donor and acceptor, and has been shown to form stable "ladders" that contribute significantly to the stability of amyloid fibrils. frontiersin.org Similarly, the hydroxyl group of tyrosine can participate in hydrogen bonding. acs.org The interplay of backbone-backbone and side chain-backbone hydrogen bonds dictates the final morphology of the self-assembled structures, which can range from nanofibers to nanotubes. nih.govacs.org

At physiological pH, the lysine residue in the YKNC peptide carries a positive charge, while the C-terminus of the peptide is negatively charged. These charges can lead to significant electrostatic interactions that influence self-assembly. Attractive electrostatic interactions between the lysine side chain of one peptide and the C-terminus of another can promote head-to-tail arrangements. Conversely, repulsive interactions between lysine residues can influence the spacing and packing of the peptides within an assembly.

The tyrosine residue, with its aromatic phenyl ring, can participate in π-π stacking interactions, which are a significant driving force for the self-assembly of many aromatic-containing molecules. nih.govelsevierpure.com These interactions arise from the attractive non-covalent forces between the electron clouds of adjacent aromatic rings. colostate.edu

Table 3: Summary of Non-Covalent Interactions in YKNC Self-Assembly

| Interaction Type | Key Residues | Description | Typical Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bonding | Peptide Backbone, Asparagine, Tyrosine | Directional interactions between H-bond donors (e.g., N-H, O-H) and acceptors (e.g., C=O). rsc.org | 1-5 |

| Electrostatic Interactions | Lysine, C-terminus | Attraction or repulsion between charged groups. nih.gov | 5-10 |

| Aromatic Stacking | Tyrosine | Non-covalent interactions between aromatic rings (π-π interactions). nih.govcolostate.edu | 0.5-2 |

No Publicly Available Research Found for L-Tyrosyl-L-lysyl-L-asparaginyl-L-cysteine

Despite a comprehensive search of scientific literature, no specific research articles or data were found for the chemical compound this compound. Consequently, it is not possible to generate a detailed, scientifically accurate article on its intermolecular interactions and self-assembly propensities as requested.

Searches were conducted using the compound's full name as well as its one-letter amino acid sequence, YKNC. The search for information pertaining to its self-assembly, computational modeling, and the influence of environmental and compositional factors on its supramolecular organization did not yield any relevant results.

The scientific community relies on published, peer-reviewed research to establish the properties and behaviors of chemical compounds. In the absence of such literature for this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

It is possible that research on this specific tetrapeptide has not been conducted, or if it has, it has not been published in publicly accessible databases. Therefore, the detailed outline focusing on its specific intermolecular interactions and self-assembly mechanisms cannot be addressed with factual information.

Biochemical Relevance and Enzymatic Modulation of L Tyrosyl L Lysyl L Asparaginyl L Cysteine Residues in Model Systems

Substrate Recognition by Aminoacyl-tRNA Synthetases (aaRSs)

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its cognate tRNA. nih.gov This two-step process involves the activation of the amino acid with ATP to form an aminoacyl-adenylate intermediate, followed by the transfer of the aminoacyl group to the tRNA. nih.gov The specificity of these enzymes for both their amino acid and tRNA substrates is critical for maintaining the integrity of the genetic code.

Tyrosyl-tRNA Synthetase (TyrRS) Specificity and Mechanism

Tyrosyl-tRNA Synthetase (TyrRS) is a class I aminoacyl-tRNA synthetase responsible for catalyzing the attachment of L-tyrosine to its corresponding tRNA, tRNA(Tyr). ebi.ac.ukwikipedia.org These enzymes are typically homodimers. nih.govebi.ac.uk The recognition of the tyrosine substrate is a highly specific process occurring within the enzyme's active site.

The mechanism begins with the binding of L-tyrosine and ATP, which induces a conformational change in the enzyme. ebi.ac.uk The carboxylate group of tyrosine then performs a nucleophilic attack on the alpha-phosphate of ATP, leading to the formation of a tyrosyl-adenylate (Tyr-AMP) intermediate and the release of pyrophosphate. ebi.ac.uk Key residues within the active site stabilize this transition state. For instance, in Bacillus stearothermophilus TyrRS, the residue Tyr34 forms a hydrogen bond with the hydroxyl group of the substrate tyrosine. nih.gov

TyrRS exhibits remarkable specificity for tyrosine. While it can erroneously activate structurally similar amino acids, such as D-tyrosine, it does not possess an intrinsic editing or proofreading mechanism to hydrolyze the incorrect product. nih.gov Instead, organisms like E. coli and S. cerevisiae rely on a separate enzyme, D-Tyr-tRNA(Tyr) deacylase, to clear the incorrectly charged tRNA, thereby preventing the incorporation of D-tyrosine into proteins. nih.gov The specificity of TyrRS for its cognate tRNA(Tyr) is determined by key identity elements on the tRNA molecule, including the anticodon bases and the C1-G72 base pair in the acceptor stem. nih.gov

Table 1: Key Molecular Interactions in TyrRS Substrate Recognition

| Enzyme/Organism | Substrate | Key Interacting Residue(s) | Interaction Type | Reference |

|---|---|---|---|---|

| Bacillus stearothermophilus TyrRS | L-Tyrosine | Tyr34 | Hydrogen bond with substrate's hydroxyl group | nih.gov |

| TyrRS (General) | tRNA(Tyr) | Not residue-specific | Recognition of anticodon and C1-G72 base pair | nih.gov |

Lysyl-tRNA Synthetase (LysRS) and Asparaginyl-tRNA Synthetase (AspRS) Interactions

Lysyl-tRNA Synthetase (LysRS) is unique among aaRSs because it exists in two unrelated forms: a class I (LysRS-I) and a class II (LysRS-II) enzyme. nih.gov Despite their different evolutionary origins and structures, both classes of LysRS recognize the same identity elements on tRNA(Lys), primarily the anticodon and the discriminator base N73. nih.govpnas.org This convergence suggests that the tRNA(Lys) molecule likely predates at least one of the LysRS forms. pnas.org

A key difference in their mechanism is that class I LysRS requires the presence of tRNA(Lys) to catalyze the initial amino acid activation step (lysyl-adenylate synthesis), a feature shared with a few other class I enzymes but not with class II enzymes. nih.gov In the active site of a class I LysRS, the ε-amino group of the lysine (B10760008) substrate forms a hydrogen bond and an electrostatic interaction with conserved enzyme residues, while the aliphatic side chain engages in hydrophobic interactions. nih.gov

Asparaginyl-tRNA Synthetase (AspRS) is a class IIb synthetase that charges tRNA(Asn) with asparagine. Its structure is similar to that of aspartyl-tRNA synthetase (AspRS) and class II LysRS. aars.onlinenih.gov The specific recognition of asparagine in the active site is achieved largely through interactions mediated by water molecules, which contrasts with the direct protein-aspartate interactions seen in AspRS. aars.online

In about half of all bacteria and archaea, a direct pathway for charging tRNA(Asn) does not exist because they lack the AsnRS enzyme. aars.online In these organisms, a non-discriminating AspRS first mischarges tRNA(Asn) with aspartate, forming Asp-tRNA(Asn). nih.govnih.gov This intermediate is then converted to Asn-tRNA(Asn) by a separate enzyme, an amidotransferase. nih.govnih.gov

Table 2: Comparison of LysRS and AsnRS Characteristics

| Enzyme | Class | Key tRNA Recognition Elements | Mechanism Notes | Reference |

|---|---|---|---|---|

| LysRS-I | Class I | Anticodon, Discriminator Base (N73) | tRNA-dependent amino acid activation | nih.govnih.gov |

| LysRS-II | Class II | Anticodon, Discriminator Base (N73) | tRNA-independent amino acid activation | nih.govnih.gov |

| AsnRS | Class IIb | Anticodon | Direct charging of asparagine; recognition via water-mediated contacts | aars.online |

| Non-discriminating AspRS | Class IIb | Anticodon of tRNA(Asp) and tRNA(Asn) | Indirect pathway; mischarges tRNA(Asn) with aspartate | nih.govpnas.org |

Cysteinyl-tRNA Synthetase (CysRS) and its Non-Canonical Activities

Cysteinyl-tRNA Synthetase (CysRS) is a class I aaRS that is highly specific for its substrate, cysteine, and remarkably, it achieves this high fidelity without a dedicated editing domain to hydrolyze misactivated amino acids. nih.gov The structural basis for this specificity lies in the enzyme's active site, where a zinc ion is coordinated by four conserved protein side chains. nih.gov The substrate cysteine's thiolate group forms a direct and favorable interaction with this zinc ion, a bond that cannot be formed by other non-cognate amino acids like serine or alanine (B10760859), thus ensuring high selectivity at the amino acid binding step. nih.gov

Beyond its canonical role in translation, E. coli CysRS has been shown to possess a non-canonical function as a cysteine persulfide synthase. uniprot.org In this capacity, the enzyme can produce cysteine persulfide (CysSSH) from the substrate cysteine. This reactive persulfide species can then be directly incorporated into proteins during translation, leading to protein persulfidation. uniprot.org These persulfidated proteins may act as antioxidants and cellular protectants. uniprot.org

Furthermore, in some organisms that lack a canonical CysRS, alternative pathways for synthesizing Cys-tRNA(Cys) may exist. Research has shown that the prolyl-tRNA synthetase (ProRS) from the bacterium Deinococcus radiodurans can charge cysteine onto tRNA(Cys), demonstrating a non-canonical cysteinylation activity. nih.gov

Post-Translational Modification Mechanisms in Model Systems

Post-translational modifications (PTMs) of amino acid residues within a polypeptide chain dramatically increase the functional diversity of the proteome. The lysine and tyrosine residues of the model tetrapeptide are subject to several important modifications, including acetylation and nitrosylation, which are crucial for regulating cellular processes, particularly in response to metabolic state and environmental stress.

Lysine Ac(et)ylation Mechanisms and Regulation in Bacterial Systems

Lysine acetylation, the addition of an acetyl group to the ε-amino group of a lysine residue, is a widespread and evolutionarily conserved PTM in bacteria. nih.govasm.org This modification neutralizes the positive charge of the lysine side chain, which can significantly alter protein function by affecting enzymatic activity, protein stability, protein-protein interactions, and DNA binding. nih.govasm.org

In bacterial systems, lysine acetylation occurs through two primary mechanisms:

Enzymatic Acetylation : This process is catalyzed by lysine acetyltransferases (KATs), which transfer an acetyl group from the donor molecule acetyl-CoA to the target lysine. nih.gov Most bacterial KATs belong to the Gcn5-related N-acetyltransferase (GNAT) superfamily. nih.gov The process is reversible and is countered by the action of lysine deacetylases (KDACs), which remove the acetyl group. nih.gov

Non-Enzymatic Acetylation : Acetylation can also occur chemically, without the aid of an enzyme, using high-energy acetyl donors like acetyl phosphate (B84403) (AcP). nih.govnih.gov This non-enzymatic mechanism can lead to widespread, low-level acetylation throughout the cell. nih.gov

Lysine acetylation is a key regulatory mechanism in central metabolism. asm.org Many enzymes in glycolysis and the TCA cycle are acetylated at highly conserved lysine residues within their catalytic sites, often leading to the inhibition of their activity. asm.org This suggests that acetylation serves as a direct switch to control metabolic flux in response to cellular energy status. asm.org Beyond acetylation, lysine residues can also undergo other forms of acylation, such as succinylation, which has been shown to regulate carbon fixation and lipid metabolism in microalgae. acs.org

Tyrosine Nitrosylation and Dityrosyl Cross-link Formation in Oxidative Stress Models

Under conditions of oxidative or nitrosative stress, tyrosine residues are susceptible to modification, leading to the formation of nitrotyrosine or covalent dityrosine (B1219331) cross-links. nih.govresearchgate.net These modifications are often considered markers of oxidative damage. nih.govmdpi.com

The formation of a dityrosine cross-link begins with the generation of a tyrosyl radical, typically through the one-electron oxidation of a tyrosine residue by reactive oxygen species (ROS) or reactive nitrogen species (RNS). nih.gov This can be initiated by species like the hydroxyl radical (•OH), which can be formed from hydrogen peroxide via Fenton-like reactions in the presence of metal ions like iron or copper. mdpi.com Two tyrosyl radicals can then couple to form a stable, covalent ortho-ortho dityrosine bond, which can occur either between two different protein molecules (intermolecular) or within the same polypeptide chain (intramolecular). nih.govmdpi.com

The formation of these cross-links can have significant structural and functional consequences for the affected protein. mdpi.com Dityrosine formation has been implicated in the pathogenesis of diseases associated with oxidative stress, such as Alzheimer's disease, where it is found in amyloid-β and tau protein aggregates. nih.gov The presence of dityrosine can alter protein aggregation properties and is considered a biomarker of long-term oxidative damage. nih.govnih.gov

Table 3: Tyrosine Modifications under Oxidative Stress

| Modification | Mechanism | Initiating Species (Examples) | Consequence | Reference |

|---|---|---|---|---|

| Dityrosine Cross-link | Coupling of two tyrosyl radicals | Hydroxyl radical (•OH), Peroxidases | Covalent cross-linking of proteins, altered protein structure and function | nih.govmdpi.commdpi.com |

| Nitrosylation/Nitration | Reaction with reactive nitrogen species | Peroxynitrite (ONOO−) | Formation of 3-nitrotyrosine, altered enzyme activity | nih.govresearchgate.net |

Cysteine Oxidation and Thiol-Disulfide Exchange Reactions

The chemical reactivity of the tetrapeptide L-Tyrosyl-L-lysyl-L-asparaginyl-L-cysteine is significantly influenced by the presence of the cysteine residue. The thiol (sulfhydryl) group of cysteine is susceptible to a range of oxidation-reduction (redox) reactions, which are central to many biological processes. nih.gov The thiol group is ionizable, and its deprotonated form, the thiolate anion, is a potent nucleophile, rendering it one of the most reactive amino acid side chains. nih.govnih.gov

Oxidation of the cysteine residue within the peptide can lead to several products. researchgate.net Under mild oxidizing conditions, such as those mediated by reactive oxygen species (ROS), the thiol can be converted to a sulfenic acid (-SOH). nih.gov This is often a transient intermediate that can react with another thiol group to form a disulfide bond (-S-S-). nih.gov In the context of this compound, this could result in the formation of an intermolecular disulfide bridge with another molecule of the same peptide, creating a homodimer. Further oxidation can convert the sulfenic acid to the more stable and generally irreversible sulfinic acid (-SO2H) and sulfonic acid (-SO3H) states. researchgate.net

Thiol-disulfide exchange is a critical reaction pathway where a thiol group attacks a disulfide bond, leading to the formation of a new disulfide bond and a new thiol. nih.govresearchgate.net This process is fundamental in protein folding, where enzymes like protein disulfide isomerase (PDI) catalyze the rearrangement of incorrect disulfide bonds. udel.edu The cysteine residue in this compound could participate in such exchange reactions with other thiol-containing molecules, such as glutathione (B108866) or cysteine residues in proteins, thereby modulating their redox state and function. researchgate.netresearchgate.net The reactivity and redox potential of the cysteine thiol are highly dependent on its local microenvironment, including pH and the proximity of other functional groups. nih.gov

Enzymatic Deamination and Racemization Pathways

Stereoselective Enzymatic Conversion of Amino Acids (e.g., L-Lysine ε-oxidase, Cysteine racemases)

The constituent amino acids of this compound can be targets for specific enzymatic modifications that alter their structure and function. These pathways include oxidative deamination and racemization.

L-Lysine ε-oxidase and L-Lysine α-oxidase: L-lysine oxidases are flavoenzymes that catalyze the oxidative deamination of L-lysine. nih.govmdpi.com While L-lysine α-oxidase acts on the α-amino group of free L-lysine to produce α-keto-ε-aminocaproate, ammonia, and hydrogen peroxide mdpi.comwikipedia.org, L-lysine ε-oxidase specifically targets the ε-amino group on the side chain. The lysine residue within the tetrapeptide presents a potential substrate for enzymatic modification. L-amino acid oxidases (LAAOs) in general can exhibit broad or strict substrate specificity. nih.govnih.gov An LAAO with specificity for lysine-containing peptides could catalyze the deamination of the N-terminal tyrosine if it has broad specificity, or an enzyme like L-lysine ε-oxidase could potentially act on the lysine side chain. Structural studies of L-lysine α-oxidase have revealed a narrow, hydrophobic active site that contributes to its strict specificity for L-lysine, with key residues forming hydrogen bonds to recognize the side chain amino group. nih.govmdpi.com

Cysteine Racemases: Racemases are enzymes that catalyze the interconversion between L- and D-enantiomers of amino acids. researchgate.net D-amino acids are increasingly recognized as important signaling molecules in various biological systems, including mammals. pnas.org Serine racemase, the enzyme responsible for synthesizing D-serine, has been shown to also function as a cysteine racemase, converting L-cysteine to D-cysteine. pnas.orgbiorxiv.orgresearchgate.net This activity is crucial for regulating the levels of endogenous D-cysteine, which has been identified as a signaling molecule in the mammalian brain and pancreas. pnas.orgresearchgate.net While racemases typically act on free amino acids, the enzymatic processing of the this compound peptide by proteases could release L-cysteine, which would then be available as a substrate for cysteine racemases. Some racemases are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent, while others, like aspartate racemase, use a two-base mechanism involving two active-site cysteine residues. researchgate.net

The table below summarizes potential enzymatic modifications of the amino acid residues within the tetrapeptide.

| Residue in Peptide | Enzyme Class | Type of Reaction | Potential Product |

|---|---|---|---|

| L-Lysine | L-Lysine ε-oxidase | Oxidative Deamination (Side Chain) | Peptide with α-aminoadipate semialdehyde residue |

| L-Cysteine | Cysteine Racemase (e.g., Serine Racemase) | Racemization (after proteolytic release) | D-Cysteine |

| L-Tyrosine (N-terminus) | L-Amino Acid Oxidase (broad specificity) | Oxidative Deamination (α-amino group) | Peptide with an α-keto acid at N-terminus |

Theoretical Frameworks for Peptide Stability and Degradation

Computational Prediction of Peptide Stability and Susceptibility to Proteolysis

The therapeutic potential and biological function of peptides like this compound are intrinsically linked to their stability, particularly their resistance to degradation by proteases. Predicting this stability is a significant challenge that is increasingly being addressed by computational methods. acs.org These theoretical frameworks leverage the amino acid sequence to forecast a peptide's half-life and susceptibility to proteolysis.

Rational Design Principles for Modulating Peptide Stability in Biological Contexts

Based on the understanding of peptide degradation pathways, several rational design principles can be applied to enhance the stability of peptides like this compound. The primary goal is to modify the peptide to reduce its susceptibility to proteolysis while retaining its desired biological activity. nih.govuq.edu.au

Key strategies for enhancing peptide stability include:

Amino Acid Substitution: Replacing amino acids that are prone to oxidation or enzymatic cleavage can significantly improve stability. For example, the cysteine residue in the tetrapeptide, a site of oxidation, could be replaced with serine to prevent unwanted disulfide bond formation. thermofisher.com Similarly, methionine is often substituted with the isosteric norleucine to avoid oxidation. thermofisher.com

Backbone Modification: Alterations to the peptide backbone are a powerful strategy. This includes the incorporation of D-amino acids, which are not recognized by most proteases, or the use of peptide bond isosteres (e.g., 1,2,3-triazole rings) to create peptidomimetics that resist enzymatic cleavage. nih.gov

Cyclization: Constraining the peptide's conformation through cyclization can greatly enhance its stability and, in some cases, its binding affinity. thermofisher.com This can be achieved by forming a disulfide bridge between two cysteine residues or through head-to-tail cyclization of the peptide backbone. nih.govthermofisher.com While the current peptide has only one cysteine, introducing a second one would allow for this type of stabilization.

Terminal Modifications: Capping the N-terminus with an acetyl group or the C-terminus with an amide group can block the action of exopeptidases, which cleave peptides from the ends. thermofisher.com

These design principles, often guided by computational modeling and structural biology, allow for the systematic optimization of peptides for greater stability in biological environments. nih.govnih.govacs.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing L-Tyrosyl-L-lysyl-L-asparaginyl-L-cysteine with high purity?

- Answer : Solid-phase peptide synthesis (SPPS) is the gold standard, employing Fmoc/t-Bu chemistry for sequential coupling. Critical steps include:

- Side-chain protection : Lysine (Boc), tyrosine (t-Bu), asparagine (Trt), and cysteine (Trt or Acm) to prevent undesired reactions .

- Cleavage and deprotection : Use TFA cocktails (e.g., TFA:water:TIS = 95:2.5:2.5) to remove protecting groups while preserving disulfide bonds.

- Purification : Reverse-phase HPLC with C18 columns (gradient: 0.1% TFA in water/acetonitrile) to achieve >95% purity. Validate with mass spectrometry (MS) and NMR .

Q. How can researchers address inconsistencies in peptide stability data under varying pH conditions?

- Answer : Stability assays should:

- Control variables : Temperature (4°C vs. 25°C), buffer composition (e.g., phosphate vs. Tris), and oxidation potential (use argon/vacuum for cysteine-containing peptides) .

- Analytical techniques : Circular dichroism (CD) spectroscopy to monitor secondary structure changes, and LC-MS to quantify degradation products (e.g., deamidation of asparagine or disulfide scrambling) .

- Statistical validation : Replicate experiments (n ≥ 3) and use ANOVA to identify significant deviations .

Advanced Research Questions

Q. What experimental strategies resolve conformational ambiguities in this compound’s disulfide-bonded isoforms?

- Answer :

- Redox optimization : Use glutathione buffers to stabilize native disulfide bonds during folding .

- Structural elucidation : Pair X-ray crystallography (for crystalline samples) with molecular dynamics simulations to model isoform energetics .

- Advanced MS : Employ tandem MS with electron-transfer dissociation (ETD) to preserve labile bonds during fragmentation .

Q. How do researchers validate the peptide’s interaction with biological targets (e.g., receptors or enzymes) amid conflicting binding affinity data?

- Answer :

- Competitive assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) under standardized conditions (pH 7.4, 37°C) .

- Negative controls : Include scrambled-sequence peptides or alanine-substituted analogs to confirm specificity .

- Data reconciliation : Cross-reference with orthogonal methods (e.g., fluorescence polarization) and meta-analyze published KD values .

Q. What are the challenges in quantifying this compound in complex biological matrices, and how are they mitigated?

- Answer :

- Sample preparation : Use acetonitrile precipitation or immunoaffinity columns to remove interfering proteins .

- Detection limits : Optimize LC-MS/MS with stable isotope-labeled internal standards (SIL-IS) for precise quantification .

- Matrix effects : Validate recovery rates (≥80%) using spike-and-recovery experiments in plasma/tissue homogenates .

Methodological Best Practices

Q. How should researchers design studies to compare this compound with structural analogs (e.g., linaclotide)?

- Answer :

- Comparative assays : Use parallel functional screens (e.g., cAMP modulation for receptor activity) and toxicity profiling (MTT assays) .

- Structural alignment : Overlay 3D models (PDB files) to identify conserved motifs vs. divergent regions .

- Data normalization : Express results as fold-changes relative to a common reference (e.g., wild-type peptide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.